17-phenyl trinor Prostaglandin F2alpha-d4

Vue d'ensemble

Description

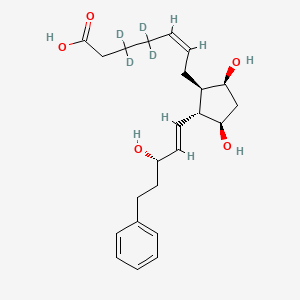

17-phenyl trinor Prostaglandin F2alpha-d4 is a synthetic analog of Prostaglandin F2alpha, containing four deuterium atoms at the 3, 3’, 4, and 4’ positions . This compound is primarily used as an internal standard for the quantification of 17-phenyl trinor Prostaglandin F2alpha by gas chromatography or liquid chromatography-mass spectrometry . It is a metabolically stable analog and a potent agonist for the FP receptor .

Méthodes De Préparation

The synthetic route typically starts with the preparation of the core prostaglandin structure, followed by the selective introduction of deuterium atoms . Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve high purity and yield .

Analyse Des Réactions Chimiques

17-phenyl trinor Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

17-phenyl trinor Prostaglandin F2alpha-d4 has several scientific research applications:

Mécanisme D'action

The mechanism of action of 17-phenyl trinor Prostaglandin F2alpha-d4 involves binding to the FP receptor, a type of prostaglandin receptor . This binding triggers a cascade of intracellular events, leading to various physiological effects. For instance, in the context of glaucoma, it reduces intraocular pressure by increasing the outflow of aqueous humor .

Comparaison Avec Des Composés Similaires

17-phenyl trinor Prostaglandin F2alpha-d4 is unique due to its deuterium atoms, which enhance its metabolic stability . Similar compounds include:

Latanoprost: Another prostaglandin analog used to reduce intraocular pressure.

Bimatoprost: A prostaglandin analog with similar applications in ophthalmology.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Activité Biologique

17-Phenyl trinor Prostaglandin F2alpha-d4 (17-phenyl trinor PGF2α-d4) is a synthetic analog of prostaglandin F2α, designed to exhibit specific biological activities while minimizing undesirable effects. Prostaglandins are lipid compounds that play critical roles in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. This article explores the biological activity of 17-phenyl trinor PGF2α-d4, highlighting its receptor interactions, pharmacological effects, and potential applications.

- Chemical Formula : C23H32O5

- Molecular Weight : 392.50 g/mol

- CAS Registry Number : 1138395-10-4

17-Phenyl trinor PGF2α-d4 primarily interacts with the FP receptor, which is known to mediate various biological responses. The compound exhibits a relative potency of approximately 756% compared to natural PGF2α in binding to ovine luteal cells . This high affinity suggests significant potential for inducing smooth muscle contraction and luteolysis.

1. Smooth Muscle Contraction

The activation of FP receptors by 17-phenyl trinor PGF2α-d4 promotes smooth muscle contraction. This effect is particularly relevant in reproductive physiology, where prostaglandins are involved in uterine contractions during labor.

2. Luteolysis

The compound's ability to induce luteolysis has implications for reproductive health. By promoting the regression of the corpus luteum, it can influence menstrual cycles and fertility treatments.

3. Intraocular Pressure Reduction

Similar to other prostaglandin analogs, 17-phenyl trinor PGF2α-d4 may be utilized in ophthalmology to reduce intraocular pressure (IOP) in conditions such as glaucoma. Its structural modifications enhance its lipophilicity, potentially improving ocular bioavailability .

Table 1: Comparative Binding Affinity of Prostaglandin Analogs

| Compound | Relative Potency (%) | Receptor Type |

|---|---|---|

| Prostaglandin F2α | 100 | FP |

| 17-Phenyl Trinor PGF2α | 756 | FP |

| Other Prostaglandin Analogs | Varies | Various |

Case Studies

- Luteal Cell Studies : In vitro studies demonstrated that 17-phenyl trinor PGF2α-d4 effectively binds to FP receptors on ovine luteal cells, leading to significant luteolytic activity . These findings support its potential use in managing reproductive disorders.

- Ocular Studies : Research on related compounds indicates that prostaglandin analogs can significantly lower IOP in animal models, suggesting that 17-phenyl trinor PGF2α-d4 may have similar therapeutic applications .

Propriétés

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-QOHQNJFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.